

TP0427736 Hydrochloride: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: TP0427736 hydrochloride

Cat. No.: B2952238

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of **TP0427736 hydrochloride**'s kinase selectivity profile. By examining its performance against other known ALK5 inhibitors and presenting supporting experimental data, this document aims to provide a clear and objective resource for evaluating its potential in research and development.

TP0427736 hydrochloride is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-beta (TGF- β) signaling pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target.[1][2][3] This guide provides a detailed comparison of **TP0427736 hydrochloride** with other ALK5 inhibitors, focusing on its selectivity against a panel of kinases.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC₅₀) of **TP0427736 hydrochloride** and two other well-characterized ALK5 inhibitors, SB-431542 and Galunisertib, against a representative panel of kinases.

Kinase Target	TP0427736 HCl IC50 (nM)	SB-431542 IC50 (nM)	Galunisertib IC50 (nM)
ALK5 (TGFβR1)	2.72	94	51
ALK2 (ACVR1)	-	No significant inhibition	-
ALK3 (BMPR1A)	836	No significant inhibition	-
ALK4 (ACVR1B)	-	Inhibits	-
ALK7 (ACVR1C)	-	Inhibits	-
p38 MAPK	-	>10,000	-

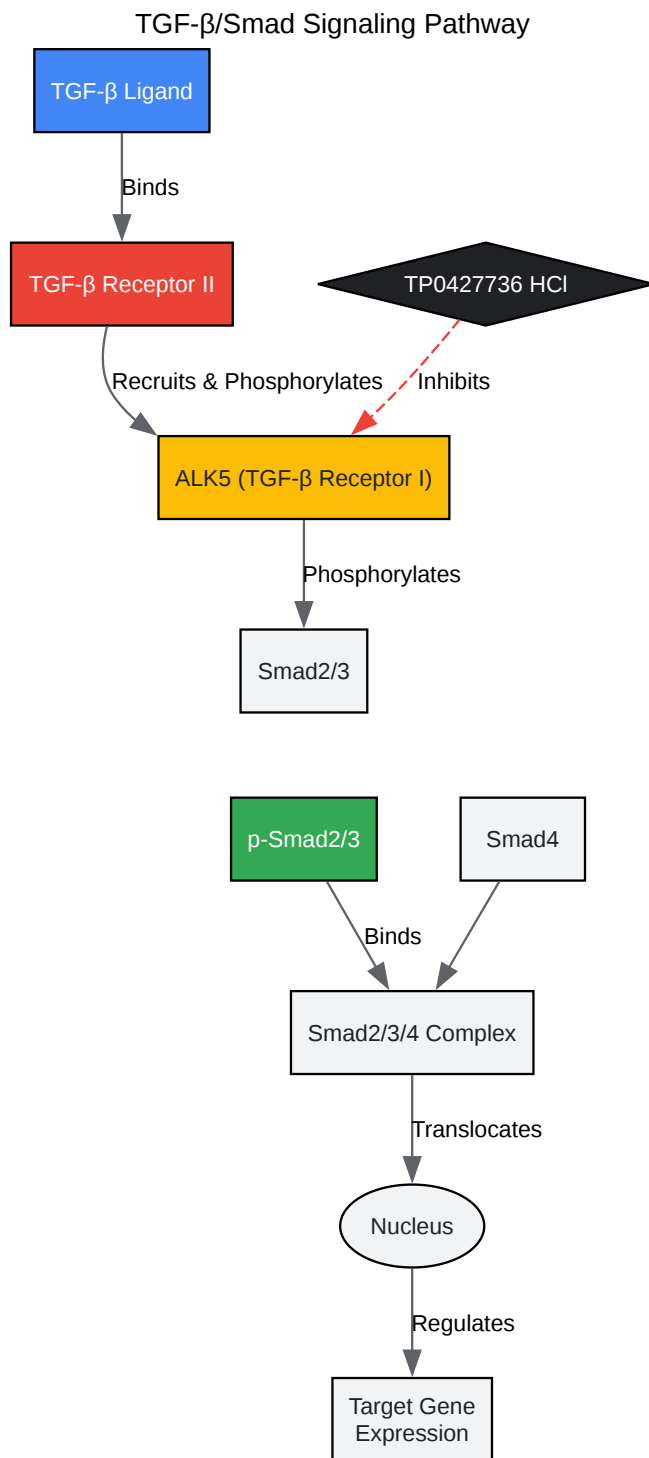
Note: A lower IC50 value indicates greater potency. Data for the comparative compounds is sourced from publicly available literature. A comprehensive kinase panel screen for **TP0427736 hydrochloride** is not publicly available; the data presented reflects known targets.

As the data indicates, **TP0427736 hydrochloride** demonstrates high potency for ALK5 with an IC50 of 2.72 nM.[4] Notably, it exhibits over 300-fold selectivity for ALK5 over the closely related ALK3 (IC50 = 836 nM).[4] In cellular assays, **TP0427736 hydrochloride** effectively inhibits the phosphorylation of Smad2/3, a downstream effector of ALK5, with an IC50 of 8.68 nM.[4]

In comparison, SB-431542 is a potent inhibitor of ALK5, ALK4, and ALK7, but does not significantly affect other ALK family members or the p38 MAPK pathway.[5][6][7] Galunisertib (LY2157299) is another potent ALK5 inhibitor with an IC50 of 51 nM and has been evaluated in a comprehensive kinase panel, demonstrating high selectivity.[8][9]

Signaling Pathway and Experimental Workflow

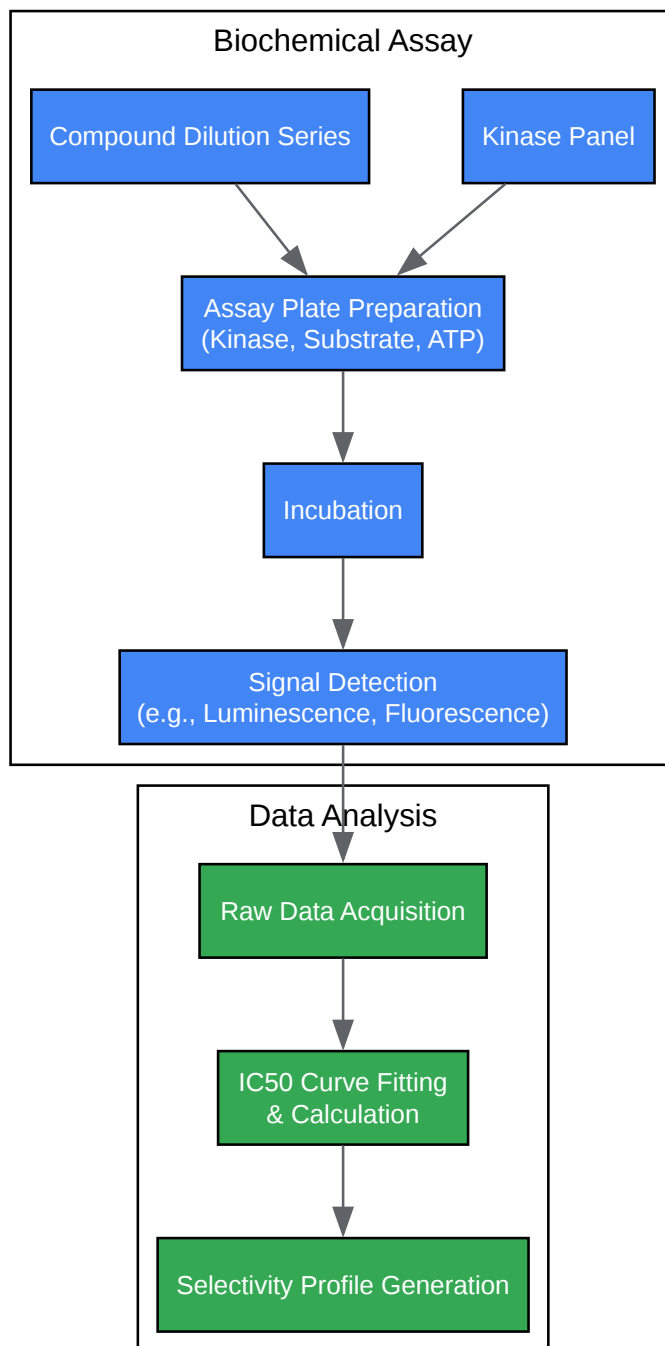
To provide a clearer context for the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the TGF-β/Smad signaling pathway and a general workflow for kinase inhibitor profiling.



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Caption: The TGF- β /Smad signaling pathway inhibited by TP0427736 HCl.

Kinase Selectivity Profiling Workflow



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Caption: A generalized workflow for in vitro kinase selectivity profiling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity and potency relies on robust and well-defined experimental methodologies. Below are outlines of the key assays used in the characterization of compounds like **TP0427736 hydrochloride**.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The activity is typically quantified by measuring the phosphorylation of a substrate.

General Protocol:

- **Compound Preparation:** A serial dilution of the test compound (e.g., **TP0427736 hydrochloride**) is prepared in a suitable buffer, typically containing DMSO.
- **Assay Reaction:** The kinase, a specific substrate (peptide or protein), and ATP are combined in the wells of a microtiter plate. The test compound at various concentrations is added to the wells.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for the phosphorylation reaction to occur.
- **Detection:** The extent of substrate phosphorylation is measured. Common detection methods include:
 - **Radiometric Assays:** Using radiolabeled ATP ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) and measuring the incorporation of the radiolabel into the substrate.
 - **Luminescence-Based Assays (e.g., ADP-Glo™):** Quantifying the amount of ADP produced, which is directly proportional to kinase activity.
 - **Fluorescence/FRET-Based Assays:** Using fluorescently labeled substrates or antibodies to detect phosphorylation.

- ELISA-Based Assays: Utilizing phosphospecific antibodies to detect the phosphorylated substrate.
- Data Analysis: The signal from each concentration of the test compound is measured and normalized to controls (0% and 100% inhibition). The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Cell-Based Assay)

Objective: To determine the potency of a compound in inhibiting a specific kinase within a cellular context.

Principle: This assay measures the inhibition of the phosphorylation of a downstream substrate of the target kinase in intact cells. For ALK5, this is typically the phosphorylation of Smad2/3.

General Protocol:

- Cell Culture: A relevant cell line (e.g., A549 human lung carcinoma cells) is cultured to an appropriate confluency in multi-well plates.
- Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period.
- Stimulation: The signaling pathway is activated by adding the appropriate ligand (e.g., TGF- β 1) to induce the phosphorylation of the target substrate.
- Cell Lysis: After a specific incubation time, the cells are lysed to release the cellular proteins.
- Detection of Phosphorylation: The level of the phosphorylated substrate is quantified using methods such as:
 - Western Blotting: Separating proteins by gel electrophoresis, transferring them to a membrane, and probing with a phosphospecific antibody.
 - ELISA: Capturing the total protein and detecting the phosphorylated form with a specific antibody.

- Flow Cytometry (Phosflow): Staining intracellular phosphorylated proteins with fluorescently labeled antibodies and analyzing the cells by flow cytometry.
- Data Analysis: The signal for the phosphorylated protein is normalized to the total amount of the protein or a housekeeping protein. The IC50 value is determined by plotting the inhibition of phosphorylation against the compound concentration.

Conclusion

TP0427736 hydrochloride is a highly potent and selective inhibitor of ALK5. Its strong preference for ALK5 over other kinases, particularly the closely related ALK3, suggests a favorable selectivity profile that may minimize off-target effects. The comparison with other ALK5 inhibitors highlights its potential as a valuable research tool for studying the TGF- β signaling pathway and as a promising candidate for further therapeutic development. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize such inhibitors.

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